N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride
Description
This compound is a benzothiazole-tetrahydrothienopyridine hybrid with a 4-methoxyphenylthioacetamide side chain and a hydrochloride salt. Its core structure combines a benzo[d]thiazole moiety fused to a partially saturated thieno[2,3-c]pyridine ring, substituted with a methyl group at the 6-position. Preliminary studies suggest it targets enzymes such as apurinic/apyrimidinic endonuclease 1 (APE1), with implications in cancer therapy by enhancing alkylating agent cytotoxicity .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S3.ClH/c1-27-12-11-17-20(13-27)32-24(22(17)23-25-18-5-3-4-6-19(18)31-23)26-21(28)14-30-16-9-7-15(29-2)8-10-16;/h3-10H,11-14H2,1-2H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJOTSCMURPGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CSC5=CC=C(C=C5)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a critical role in the base excision repair (BER) pathway, which is essential for repairing DNA damage caused by various factors including alkylating agents and oxidative stress.
Chemical Structure and Properties
The compound's chemical formula is , and it features multiple functional groups that contribute to its biological activity. The presence of the benzo[d]thiazole moiety is particularly significant as it has been linked to various pharmacological effects.
The primary mechanism of action for this compound involves the inhibition of APE1. By inhibiting APE1, the compound can potentiate the cytotoxic effects of DNA-damaging agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ). This inhibition leads to an accumulation of abasic sites in DNA, which can trigger cell death pathways in cancer cells.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit low micromolar activity against purified APE1. In HeLa cell extracts, these compounds have shown comparable activity to known APE1 inhibitors. The results suggest that the compound can effectively inhibit AP site incision activity in cancer cells, enhancing their susceptibility to chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzo[d]thiazole and tetrahydrothieno moieties can significantly affect the potency of the compound. For instance, substituents on the phenyl ring and variations in the thieno structure have been shown to enhance or reduce biological activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3OS2 |
| Molecular Weight | 396.97 g/mol |
| Inhibition Concentration (IC50) | Low µM range against APE1 |
| Cell Line Tested | HeLa |
| Synergistic Agents | Methylmethane sulfonate, Temozolomide |
Case Studies
- Combination Therapy with TMZ : In a study involving glioblastoma cells treated with TMZ alongside this compound, researchers observed increased cytotoxicity compared to TMZ alone. This suggests that targeting APE1 may enhance the effectiveness of existing chemotherapy regimens .
- Mechanistic Insights : Further investigations revealed that treatment with this compound led to a hyperaccumulation of AP sites in HeLa cells treated with MMS. This effect correlates with increased sensitivity to DNA damage and suggests a viable therapeutic strategy for enhancing cancer treatment efficacy .
Comparison with Similar Compounds
Compound 6d (N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide)
- Structural Differences : Features a nitro group on the benzothiazole and a thiadiazole-urea side chain.
- Activity : Potent VEGFR-2 inhibition (IC₅₀ < 100 nM) and antiangiogenic effects in tumor models .
- Comparison : The target compound lacks the nitro group and thiadiazole-urea motif, which are critical for VEGFR-2 binding. This highlights how side-chain modifications redirect activity toward APE1 instead of tyrosine kinases.
Antimicrobial Thiazolidinone Derivatives
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
- Structural Differences: Contains a thiazolidinone ring and chlorophenyl group instead of the tetrahydrothienopyridine core.
- Activity : Moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
- Comparison: The tetrahydrothienopyridine core in the target compound likely enhances conformational rigidity, favoring enzyme inhibition over broad-spectrum antimicrobial effects.
Pharmacokinetic Profiles
Molecular Interactions and Binding Modes
- Target Compound : Molecular docking (using Glide XP methodology) predicts hydrophobic interactions between the benzo[d]thiazole and APE1’s catalytic pocket, while the 4-methoxyphenylthio group engages in π-stacking .
- Compound 6d : Binds VEGFR-2 via hydrogen bonds between the nitro group and kinase hinge region, critical for ATP-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
